6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[2,3-D]pyrimidine family, known for their potential in various therapeutic applications, including anticancer, antimicrobial,
Biological Activity
6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group modifications to achieve the desired pyrimidine framework.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
KYSE70 | 0.655 | Inhibition of cell proliferation via apoptosis |
KYSE150 | 0.745 | Induction of cell cycle arrest |
In a recent study, this compound showed a remarkable 99% inhibition of cell growth at a concentration of 20 µg/mL after 48 hours of treatment on KYSE70 cells, with an IC50 value of 0.655 µg/mL after 24 hours .
Enzyme Inhibition
The compound also acts as an inhibitor for several critical enzymes involved in cancer progression:
- Dihydrofolate Reductase (DHFR) - Inhibition leads to reduced nucleotide synthesis, impacting DNA replication in rapidly dividing cancer cells.
- Tyrosine Kinases - These enzymes are crucial for signaling pathways that promote cell proliferation and survival.
The structure-activity relationship studies suggest that modifications on the pyridine ring can enhance inhibitory potency against these targets .
Study on CSF1R Inhibition
A notable case study evaluated the inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R) by derivatives of pyrido[2,3-d]pyrimidines. The study found that compounds with similar structures to this compound exhibited subnanomolar enzymatic inhibition against CSF1R, indicating their potential as therapeutic agents in treating macrophage-related diseases .
Antitumor Mechanisms
Another investigation focused on the molecular docking studies which revealed that the furo and pyridine moieties play critical roles in binding affinity to target proteins such as METAP2 and EGFR. This binding is essential for the anticancer activity observed in vitro .
Properties
CAS No. |
1196152-20-1 |
---|---|
Molecular Formula |
C11H8N4O |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
6-pyridin-2-ylfuro[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H8N4O/c12-10-7-5-9(8-3-1-2-4-13-8)16-11(7)15-6-14-10/h1-6H,(H2,12,14,15) |
InChI Key |
LJFZMSJJQLNKBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=C(N=CN=C3O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.